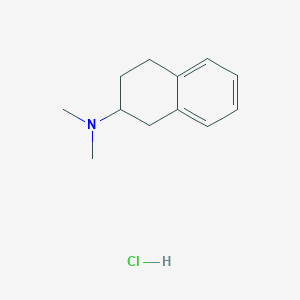

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

説明

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a stereospecific serotonin receptor modulator, primarily acting as an agonist at the 5-HT2C G protein-coupled receptor (GPCR) and displaying inverse agonist activity at 5-HT2A and 5-HT2B receptors . The compound retains a rigid tetrahydronaphthalene (tetralin) backbone with trans-stereochemistry and N,N-dimethyl substitution at the 2-position, features critical for optimal 5-HT2 receptor binding . Its hydrochloride salt form enhances solubility and stability for pharmacological applications, as evidenced by its use in preclinical assays .

特性

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-13(2)12-8-7-10-5-3-4-6-11(10)9-12;/h3-6,12H,7-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUFHPZDAPJLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495464 | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62421-49-2 | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Ketone Intermediate Synthesis

The reductive amination pathway begins with the synthesis of 1,2,3,4-tetrahydronaphthalen-2-one (tetralone), a key intermediate. Tetralone is typically prepared via Friedel-Crafts acylation of benzene derivatives or cyclization of γ-phenylbutyryl chloride. For instance, cascade Friedel-Crafts cycli-acylalkylation reactions using trifluoroacetyl phenylacetyl anhydride and styrenes yield tetralone derivatives with high regioselectivity.

Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive amination, enabling the conversion of tetralone to the target amine. In this method, tetralone is reacted with dimethylamine in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under acidic conditions (e.g., acetic acid). The reaction proceeds via imine formation, followed by borohydride-mediated reduction to yield N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Key Reaction Conditions:

- Solvent: DCE or THF

- Temperature: Room temperature to 50°C

- Catalyst: Acetic acid (0.1–1.0 equiv)

- Reaction Time: 12–24 hours

Advantages:

- High functional group tolerance (e.g., acetals, unsaturated bonds).

- Minimal side products compared to NaBH₃CN or catalytic hydrogenation.

Tosylation and Nucleophilic Substitution

Tetralol Formation

Reduction of tetralone to 1,2,3,4-tetrahydronaphthalen-2-ol (tetralol) is achieved using sodium borohydride (NaBH₄) in methanol or ethanol. This step produces cis-tetralol as the major diastereomer, confirmed by ¹H NMR analysis.

Tosylation

The hydroxyl group of tetralol is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine. This reaction proceeds at room temperature, yielding cis-2-tosyloxy-1,2,3,4-tetrahydronaphthalene.

Displacement with Dimethylamine

The tosylate intermediate undergoes nucleophilic substitution with dimethylamine in aqueous solution at elevated temperatures (80°C for 24 hours). This step generates the trans-isomer of N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine as the major product. Chiral HPLC separation on polysaccharide-based columns resolves enantiomers, with the (2S,4R) configuration confirmed by X-ray crystallography.

Key Reaction Conditions:

Advantages:

Comparative Analysis of Methods

The table below contrasts the reductive amination and tosylation-substitution routes:

Optimization and Reaction Conditions

Solvent Effects

Reductive amination in DCE achieves faster reaction rates than THF due to improved solubility of NaBH(OAc)₃. For tosylation-substitution, pyridine facilitates tosylate formation by scavenging HCl.

Acid Catalysis

Acetic acid accelerates imine formation in reductive amination, particularly for ketones. In contrast, tosylation requires alkaline conditions to deprotonate the hydroxyl group.

Workup and Isolation

The hydrochloride salt is precipitated by adding concentrated HCl to the amine solution in diethyl ether. Recrystallization from ethanol-water yields high-purity product (>95%).

化学反応の分析

Types of Reactions

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution can produce various substituted amines .

科学的研究の応用

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, including serotonin and dopamine pathways.

Biological Research: It serves as a tool compound in studies investigating the mechanisms of action of related drugs and their effects on biological systems.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with neurotransmitter receptors and transporters. It is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including antidepressant and anxiolytic properties .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

A series of 4-substituted derivatives of the parent compound have been synthesized to explore structure-activity relationships (SAR). Key modifications at the C4 position include cyclohexyl, cyclooctyl, biphenyl, halogenated aryl, and nitro groups. Below is a comparative analysis:

Table 1: Physicochemical Properties of Selected Analogs

Key Observations :

- Polarity and State : Bulky hydrophobic groups (e.g., cyclohexyl in 5l ) favor crystalline solids, while aryl substituents (e.g., nitrophenyl in 5j ) result in oils .

- Chiral Resolution : Electron-withdrawing groups (e.g., nitro in 5j ) hinder enantiomeric separation, necessitating salt formation for assays . In contrast, halogenated derivatives (e.g., 5b ) exhibit high enantiopurity .

- Stereoselectivity : Para-substituted analogs (e.g., 5g ) reverse stereoselectivity ([+]-trans > [−]-trans) compared to the parent compound, as confirmed by X-ray crystallography .

Pharmacological Profiles and Receptor Selectivity

Modifications at C4 significantly influence receptor affinity and functional activity:

Table 2: Receptor Activity Trends

| Compound (Substituent) | 5-HT2C (Agonism) | 5-HT2A (Antagonism) | 5-HT2B (Inverse Agonism) | H1 Receptor Affinity |

|---|---|---|---|---|

| Parent Compound | +++ | ++ | ++ | + |

| 5b (3′-Bromophenyl) | +++ | +++ | ++ | + |

| 5g (4′-Chlorophenyl) | ++ | + | + | +++ |

| (−)-MBP (3′-Bromophenyl) | +++ | +++ (Antagonist) | +++ (Inverse Agonist) | N/A |

Key Findings :

- Meta-Substitution : 3′-Halogenated derivatives (e.g., 5b , (−)-MBP ) enhance 5-HT2C agonism and 5-HT2A/B antagonism, making them potent candidates for treating psychostimulant-induced behaviors and compulsive feeding .

- Para-Substitution : 4′-Chloro (5g ) reduces 5-HT2C selectivity but increases H1 receptor binding, suggesting off-target effects .

- Biphenyl Groups : Compounds like 5n (biphenyl-3-yl) show moderate receptor selectivity but lower yields (58–70%), limiting scalability .

Preclinical Efficacy and Therapeutic Potential

- Anticonvulsant/Anxiolytic Effects : The fluorophenyl analog (S)-5-(2’-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine demonstrated efficacy in fragile X syndrome models, reducing seizures and improving social behavior .

- Psychosis Models : (−)-MBP outperformed its enantiomer in rodent models, highlighting the importance of absolute configuration in therapeutic outcomes .

生物活性

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a derivative of 1,2,3,4-tetrahydronaphthalen-2-amine with the molecular formula . The compound is synthesized through methylation of the amine group followed by conversion to its hydrochloride salt .

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to modulate serotonin and dopamine receptors, which can influence various neurochemical pathways associated with mood regulation and anxiety . This modulation may contribute to potential antidepressant and anxiolytic effects.

Neurotransmitter Modulation

Research indicates that this compound may enhance serotonin and dopamine signaling. Such interactions are critical in the treatment of mood disorders and could lead to the development of new therapeutic agents targeting these neurotransmitter systems .

Anticonvulsant Properties

A study highlighted that similar derivatives exhibit anticonvulsant activity. For instance, (S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine has shown promise in modulating serotonin receptors while also possessing anticonvulsant properties . This suggests that this compound may have similar therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antidepressant Activity : A study demonstrated that compounds with similar structures exhibited significant antidepressant-like effects in animal models. These effects were attributed to enhanced serotonergic activity .

- Cytotoxicity : In vitro studies have shown that related naphthalene derivatives possess cytotoxic properties against various cancer cell lines. The structure–activity relationship (SAR) indicated that specific substitutions on the naphthalene ring could enhance this activity .

- Neuroprotective Effects : Research has suggested potential neuroprotective effects against neurodegeneration through modulation of oxidative stress pathways .

The synthesis involves:

- Methylation : Using methyl iodide in the presence of a base (e.g., potassium carbonate) to yield N,N-dimethylated product.

- Hydrochloride Formation : Converting the free base into its hydrochloride salt using hydrochloric acid .

Summary Table of Biological Activities

Q & A

Q. Table 1: Representative Synthesis Data

| Derivative | Yield (%) | Melting Point (°C) | HPLC Conditions |

|---|---|---|---|

| 5l (Cyclohexyl) | 71 | 137–139 | MeOH:EtOH:Hexanes (5:5:85), t1=15.3 min |

| 5j (4′-Nitrophenyl) | 70 | – | MeOH:EtOH:Hexanes (5:5:85), unresolved racemate |

Basic: How is stereochemistry confirmed for this compound and its analogs?

Answer:

Stereochemical assignment relies on:

- X-ray crystallography : Absolute configuration determination (e.g., 4-(4′-Cl)-PAT analog) .

- NMR coupling constants : Trans-diaxial protons show characteristic splitting (e.g., J = 16.2 Hz for H-4 in 5j) .

- Chiral resolution challenges : Racemic mixtures (e.g., 5j) may resist separation, necessitating salt formation for pharmacological assays .

Advanced: How does C(4) substitution impact 5-HT2 receptor selectivity and stereoselectivity?

Answer:

C(4) substituents modulate receptor affinity and stereoselectivity:

- 4-Aryl groups (e.g., 4′-Cl) : Enhance 5-HT2C agonism but reduce selectivity over H1 receptors. Reversed stereoselectivity ([+]-trans > [−]-trans) observed in 4-(4′-substituted) analogs .

- Bulkier groups (e.g., cyclohexyl) : Lower 5-HT2A/B inverse agonism, favoring 5-HT2C .

Mechanistic Insight : In silico docking shows substituent size/electrostatics influence binding pocket interactions, explaining affinity variations .

Advanced: What strategies resolve racemic mixtures of this compound, and what challenges arise?

Answer:

- Chiral HPLC : Standard method, but efficacy depends on substituents (e.g., 5j racemate unresolved under tested conditions) .

- Salt formation : Convert racemates to hydrochlorides for stability and assay compatibility, though enantiomeric activity differences persist .

- Asymmetric synthesis : Prioritized to avoid resolution hurdles, using enantiopure starting materials (e.g., (2S,4R)-PAT framework) .

Advanced: How do in silico studies guide analog design for 5-HT2 receptor targeting?

Answer:

Computational approaches include:

- Molecular docking : Predicts ligand-receptor interactions (e.g., 4-phenyl analogs form π-π stacking with 5-HT2C Phe residues) .

- Pharmacophore modeling : Identifies critical motifs (e.g., N,N-dimethyl group essential for H-bonding to Ser3.36) .

- MD simulations : Assess binding stability; analogs with rigid C(4) substituents show prolonged receptor occupancy .

Advanced: How to reconcile contradictions between in vitro affinity data and in vivo efficacy in rodent models?

Answer:

Discrepancies arise due to:

- Metabolic stability : Labile substituents (e.g., nitro groups in 5j) may reduce bioavailability despite high in vitro affinity .

- Receptor trafficking : Compounds with inverse agonism at 5-HT2A (e.g., PAT analogs) show delayed behavioral effects in models of compulsive feeding .

- Species differences : Human 5-HT2C vs. rodent orthologs exhibit varying ligand-binding pockets, requiring cross-species validation .

Advanced: What behavioral models assess this compound’s efficacy in neuropsychiatric disorders?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。